Cycloechinulin
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Overview
Description
Cycloechinulin is a diketopiperazine alkaloid derived from the fungus Aspergillus ochraceus. It is known for its unique structure and biological activities, including antifungal and cytotoxic properties . This compound is structurally related to other diketopiperazine derivatives, such as novoamauromine .
Preparation Methods
Cycloechinulin can be synthesized through solid-substrate fermentation cultures of Aspergillus novofumigatus. The process involves extracting the fungus with methanol, followed by partitioning with acetonitrile and hexane. The benzene extract is then chromatographed using a Sephadex LH-20 column and further purified by high-performance liquid chromatography (HPLC)
Chemical Reactions Analysis
Cycloechinulin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different diketopiperazine derivatives.
Reduction: Reduction reactions can modify the diketopiperazine ring, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly involving the indole ring, can yield a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are often other diketopiperazine derivatives with altered biological activities.
Scientific Research Applications
Cycloechinulin has several scientific research applications:
Chemistry: It is used as a model compound for studying diketopiperazine chemistry and for developing new synthetic methodologies.
Medicine: Its cytotoxic properties are being explored for potential anticancer applications.
Mechanism of Action
Cycloechinulin exerts its effects primarily through its interaction with fungal cell membranes. It disrupts the integrity of the cell membrane, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound interferes with essential cellular processes in fungi .
Comparison with Similar Compounds
Cycloechinulin is similar to other diketopiperazine derivatives such as novoamauromine and amauromine. it is unique in its specific antifungal and cytotoxic activities . Similar compounds include:
Novoamauromine: Another diketopiperazine derivative with antifungal properties.
Amauromine: Structurally related to this compound, with similar biological activities.
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione |
InChI |
InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24) |
InChI Key |
RCTQPWJZZZLMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |
Origin of Product |
United States |
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